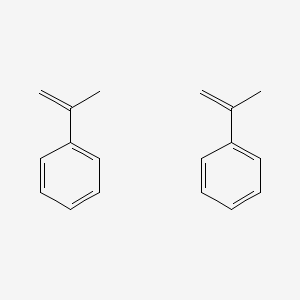

alpha-Methylstyrene dimer

Description

Properties

CAS No. |

6144-04-3 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

prop-1-en-2-ylbenzene |

InChI |

InChI=1S/2C9H10/c2*1-8(2)9-6-4-3-5-7-9/h2*3-7H,1H2,2H3 |

InChI Key |

FZYCEURIEDTWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1.CC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

alpha-Methylstyrene dimer synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of alpha-Methylstyrene (B127712) Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methylstyrene (AMS) is a readily available organic compound that serves as a valuable precursor in the synthesis of a variety of chemical structures.[1] Its dimerization, in particular, offers a pathway to molecules with applications ranging from resin modifiers and plasticizers to specialized chemical intermediates.[2] This technical guide provides a comprehensive overview of the synthesis mechanisms of AMS dimers, focusing on the prevalent cationic and radical pathways. It includes detailed experimental protocols, quantitative data on reaction performance, and visual representations of the reaction mechanisms to facilitate a deeper understanding for researchers and professionals in chemical synthesis and drug development.

Core Synthesis Mechanisms

The dimerization of alpha-methylstyrene can proceed through two primary mechanistic pathways: cationic dimerization and radical-mediated dimerization. The dominant pathway is largely dictated by the choice of catalyst and reaction conditions.

Cationic Dimerization

Cationic dimerization is the most common and extensively studied method for synthesizing AMS dimers. This process is typically initiated by Brønsted or Lewis acids. The reaction proceeds through the formation of a tertiary carbocation, which is stabilized by the adjacent phenyl group. This carbocation then acts as an electrophile, attacking the double bond of a second AMS monomer.

The resulting dimeric carbocation can undergo two principal subsequent reactions:

-

Deprotonation: Loss of a proton from the dimeric carbocation leads to the formation of unsaturated, linear dimers. The primary products are 2,4-diphenyl-4-methyl-1-pentene (B1662018) and its isomer, 2,4-diphenyl-4-methyl-2-pentene.[3][4]

-

Intramolecular Cyclization: The dimeric carbocation can undergo an intramolecular electrophilic aromatic substitution, leading to the formation of a saturated, cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[3][5]

The selectivity towards linear versus cyclic dimers is highly dependent on factors such as temperature, catalyst acidity, and the solvent system employed.[3][5]

References

Spectroscopic Characterization of α-Methylstyrene Dimer Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the primary isomers of α-methylstyrene dimers. Dimerization of α-methylstyrene, a common process in polymer chemistry, leads to a mixture of isomers, primarily the linear unsaturated dimers and a cyclic saturated dimer. The precise identification and quantification of these isomers are critical for process control and for understanding the properties of resulting materials. This document details the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) and Raman spectroscopy, and presents the characteristic spectroscopic data for each isomer in a comparative format.

Principal Isomers of α-Methylstyrene Dimer

The dimerization of α-methylstyrene typically proceeds via a cationic mechanism, yielding three main isomers: two linear dimers and one cyclic dimer. The formation of these isomers is highly dependent on reaction conditions such as temperature and the type of catalyst used.

-

Linear Isomer 1: 2,4-diphenyl-4-methyl-1-pentene

-

Linear Isomer 2: 2,4-diphenyl-4-methyl-2-pentene

-

Cyclic Isomer: 1,1,3-trimethyl-3-phenylindan

Spectroscopic Data and Characterization

The following tables summarize the key quantitative data obtained from NMR, MS, and vibrational spectroscopy for the confident identification of each α-methylstyrene dimer isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of the dimer isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 2,4-Diphenyl-4-methyl-1-pentene | ~7.20-7.40 | m | Aromatic protons |

| ~5.00, ~5.25 | s (br) | =CH₂ (vinyl protons) | |

| ~2.80 | s | -CH₂- | |

| ~1.40 | s | -C(CH₃)₂ | |

| 1,1,3-Trimethyl-3-phenylindan [1] | 7.11–7.29 | m | Ar—H (9H) |

| 2.21, 2.40 | d | –CH₂– (2H) | |

| 1.03, 1.35, 1.69 | s | –CH₃ (3H each) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Isomer | Chemical Shift (δ, ppm) | Assignment |

| 2,4-Diphenyl-4-methyl-1-pentene | ~150.1, ~147.5, ~128.5, ~127.3, ~126.8, ~125.9 | Aromatic & Vinyl C |

| ~112.9 | =CH₂ | |

| ~55.8 | -CH₂- | |

| ~39.9 | -C(CH₃)₂ | |

| ~31.1 | -C(CH₃)₂ | |

| 1,1,3-Trimethyl-3-phenylindan | ~152.3, ~149.8, ~128.2, ~126.8, ~126.2, ~125.7, ~124.9, ~121.8 | Aromatic C |

| ~56.9 | Quaternary C (indan) | |

| ~51.9 | -CH₂- | |

| ~48.9 | Quaternary C (indan) | |

| ~31.8, ~31.5, ~29.1 | -CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers have the same molecular formula, C₁₈H₂₀, and therefore the same molecular weight (236.35 g/mol ). However, their fragmentation patterns can differ, aiding in their identification.

Table 3: Key Mass Spectrometry Fragments (m/z)

| Isomer | Molecular Ion (M⁺) | Key Fragments |

| 2,4-Diphenyl-4-methyl-1-pentene | 236 | 221, 118, 91 |

| 2,4-Diphenyl-4-methyl-2-pentene | 236 | 221, 118, 91 |

| 1,1,3-Trimethyl-3-phenylindan | 236 | 221, 143, 91 |

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups and the overall molecular structure.

Table 4: Characteristic Vibrational Frequencies (cm⁻¹)

| Isomer | FTIR Peaks | Raman Peaks | Assignment |

| 2,4-Diphenyl-4-methyl-1-pentene | ~3080, ~1630, ~890 | ~3060, ~1630 | C-H stretch (vinyl), C=C stretch (vinyl), C-H bend (out-of-plane, vinyl) |

| ~3060, ~1600, ~1495 | ~1600, ~1000 | Aromatic C-H stretch, Aromatic C=C stretch, Phenyl ring mode | |

| 2,4-Diphenyl-4-methyl-2-pentene | ~3060, ~1600, ~1495 | ~1600, ~1000 | Aromatic C-H stretch, Aromatic C=C stretch, Phenyl ring mode |

| No prominent vinyl peaks | No prominent vinyl peaks | ||

| 1,1,3-Trimethyl-3-phenylindan | ~3060, ~1600, ~1495 | ~1600, ~1000 | Aromatic C-H stretch, Aromatic C=C stretch, Phenyl ring mode |

| ~2960, ~1380, ~1365 | ~2960 | Aliphatic C-H stretch, CH₃ bend (gem-dimethyl) | |

| ~1176, ~752 | Characteristic of indane structure |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of α-methylstyrene dimer isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Samples are typically prepared by dissolving approximately 5-10 mg of the dimer mixture or isolated isomer in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-10 seconds) are typically required, especially for quaternary carbons.

Mass Spectrometry (MS)

-

Sample Introduction: For volatile samples like the α-methylstyrene dimers, gas chromatography-mass spectrometry (GC-MS) is the preferred method for separation and analysis. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Ionization: Electron ionization (EI) is the most common method for these compounds. The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

FTIR and Raman Spectroscopy

-

Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates for transmission FTIR analysis. Alternatively, and more commonly for both liquid and solid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal. For Raman spectroscopy, liquid samples can be analyzed in a glass vial or NMR tube.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for IR analysis, typically scanning the mid-IR range (4000-400 cm⁻¹). A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used for Raman analysis.

-

Data Acquisition: For FTIR, a background spectrum (e.g., of the empty sample holder or pure solvent) is first collected and subtracted from the sample spectrum. For both techniques, an appropriate number of scans are co-added to improve the signal-to-noise ratio.

-

Spectral Interpretation: The resulting spectra are analyzed for the presence of characteristic absorption (FTIR) or scattering (Raman) bands corresponding to specific molecular vibrations.

Diagrams

Dimerization Pathway of α-Methylstyrene

The following diagram illustrates the cationic dimerization pathway of α-methylstyrene, leading to the formation of the linear and cyclic isomers.

Caption: Cationic dimerization of α-methylstyrene.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of α-methylstyrene dimer isomers.

Caption: Workflow for isomer characterization.

References

An In-depth Technical Guide to the ¹H NMR Analysis of α-Methylstyrene Dimers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR analysis of the two primary dimeric forms of α-methylstyrene: the unsaturated linear dimer, 2,4-diphenyl-4-methyl-1-pentene, and the cyclic dimer, 1,1,3-trimethyl-3-phenylindan. This document outlines the synthesis of these dimers, details the experimental protocols for their ¹H NMR analysis, and presents the spectral data in a clear and comparative format.

Introduction

The dimerization of α-methylstyrene is a significant reaction in polymer chemistry and organic synthesis. Depending on the reaction conditions, the dimerization can proceed via different mechanisms, leading to the formation of a linear unsaturated dimer or a cyclic indane derivative. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of these isomeric dimers. This guide will delve into the specifics of ¹H NMR analysis for each dimer, providing the necessary data and protocols for their unambiguous identification.

Dimerization of α-Methylstyrene

The dimerization of α-methylstyrene can be initiated by heat or acid catalysts. The reaction mechanism dictates the structure of the resulting dimer.

-

Cationic Dimerization: In the presence of an acid catalyst, α-methylstyrene undergoes cationic polymerization. The reaction can be controlled to favor the formation of the dimer. This process typically leads to the formation of both the linear and cyclic dimers, with the product ratio depending on the specific acid catalyst and reaction conditions.

-

Thermal Dimerization: Heating α-methylstyrene can also induce dimerization. This process often involves a Diels-Alder-type mechanism or the formation of radical intermediates.

The logical workflow for the formation and analysis of α-methylstyrene dimers can be visualized as follows:

Caption: Logical Workflow for α-Methylstyrene Dimer Analysis

Experimental Protocols

A general procedure for the acid-catalyzed dimerization of α-methylstyrene is as follows:

-

To a solution of α-methylstyrene in a suitable solvent (e.g., toluene), add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid or boron trifluoride etherate).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product containing a mixture of dimers by column chromatography on silica (B1680970) gel to isolate the individual linear and cyclic dimers.

A standard protocol for preparing a sample for ¹H NMR analysis is as follows:

-

Accurately weigh approximately 5-10 mg of the purified dimer sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If a chemical shift reference is not present in the solvent, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Presentation

The ¹H NMR spectral data for the two primary α-methylstyrene dimers are summarized below.

The structure of the linear dimer is characterized by the presence of vinyl protons and two distinct phenyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Vinyl (CH₂) | ~5.2 - 5.4 | m | - | 2H |

| Aromatic (C₆H₅) | ~7.2 - 7.4 | m | - | 10H |

| Methylene (B1212753) (CH₂) | Varies | s | - | 2H |

| Methyl (CH₃) | Varies | s | - | 6H |

Note: The exact chemical shifts of the methylene and methyl protons can vary depending on the specific isomer and experimental conditions. The multiplicity of the vinyl protons is complex due to geminal and allylic coupling.

The cyclic dimer exhibits a more saturated structure, which is reflected in its ¹H NMR spectrum. The data below was reported from a 400 MHz spectrum in CDCl₃.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Methyl (CH₃) | 1.03 | s | - | 3H |

| Methyl (CH₃) | 1.35 | s | - | 3H |

| Methyl (CH₃) | 1.69 | s | - | 3H |

| Methylene (CH₂) | 2.21 | d | Varies | 1H |

| Methylene (CH₂) | 2.40 | d | Varies | 1H |

| Aromatic (Ar-H) | 7.11 - 7.29 | m | - | 9H |

Note: The two methylene protons are diastereotopic and appear as a pair of doublets (an AB quartet).

Interpretation of ¹H NMR Spectra

The key distinguishing features in the ¹H NMR spectra of the two dimers are:

-

Vinyl Protons: The presence of signals in the region of 5.2-5.4 ppm is a clear indication of the unsaturated linear dimer. The cyclic dimer lacks any signals in this region.

-

Methyl Groups: The linear dimer typically shows a single resonance for the two equivalent methyl groups, while the cyclic dimer displays three distinct singlets for its three non-equivalent methyl groups.[1]

-

Methylene Protons: The methylene protons in the linear dimer appear as a singlet, whereas in the cyclic dimer, they are diastereotopic and give rise to a more complex splitting pattern (typically an AB quartet).[1]

The dimerization process and subsequent analysis can be represented in a workflow diagram:

Caption: Workflow from Dimerization to Structural Confirmation

Conclusion

¹H NMR spectroscopy provides a definitive method for the characterization and differentiation of α-methylstyrene dimers. The distinct spectral features of the linear and cyclic isomers, particularly the presence or absence of vinyl proton signals and the pattern of methyl and methylene proton resonances, allow for their unambiguous structural assignment. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of these compounds.

References

Mass Spectrometry of α-Methylstyrene Dimer Fragmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of α-methylstyrene (AMS) dimer fragmentation. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the characterization of oligomeric species. This guide details the fragmentation patterns of the primary AMS dimer isomers, outlines experimental protocols for their analysis, and presents visual representations of fragmentation pathways and analytical workflows.

Introduction to α-Methylstyrene Dimers

α-Methylstyrene is a monomer that can undergo dimerization to form various isomers, primarily linear and cyclic structures. The most common linear dimers are 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene, both with a molecular weight of 236.35 g/mol .[1][2][3][4] A cyclic isomer, 1,3,3-trimethyl-1-phenyl indane, can also be formed during polymerization.[5] The analysis of these dimers is crucial in polymer chemistry and for understanding degradation pathways of poly(α-methylstyrene), which can depolymerize to yield monomer and dimer species.[6] Mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of these oligomers.[7]

Mass Spectral Fragmentation of α-Methylstyrene Dimer Isomers

The fragmentation of α-methylstyrene dimers upon ionization in a mass spectrometer provides characteristic fingerprints that allow for their identification and differentiation. Electron ionization (EI) is a commonly employed technique for this purpose.

Fragmentation of 2,4-Diphenyl-4-methyl-1-pentene

The mass spectrum of 2,4-diphenyl-4-methyl-1-pentene is characterized by a series of fragment ions resulting from specific bond cleavages. The molecular ion (M+) is observed at m/z 236.

Table 1: Prominent Mass Spectral Fragments of 2,4-Diphenyl-4-methyl-1-pentene

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 236 | [C18H20]+• (Molecular Ion) | Varies |

| 221 | [M - CH3]+ | Moderate |

| 119 | [C9H11]+ | High |

| 118 | [C9H10]+• (α-Methylstyrene) | High |

| 117 | [C9H9]+ | Moderate |

| 105 | [C8H9]+ | Moderate |

| 91 | [C7H7]+ (Tropylium ion) | High |

| 77 | [C6H5]+ (Phenyl ion) | Moderate |

| 58 | [C4H10]+• | Varies |

Note: Relative intensities can vary depending on the specific instrument and experimental conditions.

Fragmentation of 2,4-Diphenyl-4-methyl-2-pentene

The mass spectrum of 2,4-diphenyl-4-methyl-2-pentene also shows a molecular ion at m/z 236, with a fragmentation pattern that has similarities to the 1-pentene (B89616) isomer but also distinct features.

Table 2: Prominent Mass Spectral Fragments of 2,4-Diphenyl-4-methyl-2-pentene

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 236 | [C18H20]+• (Molecular Ion) | Varies |

| 221 | [M - CH3]+ | Moderate |

| 119 | [C9H11]+ | High |

| 118 | [C9H10]+• (α-Methylstyrene) | High |

| 117 | [C9H9]+ | Moderate |

| 105 | [C8H9]+ | Moderate |

| 91 | [C7H7]+ (Tropylium ion) | High |

| 77 | [C6H5]+ (Phenyl ion) | Moderate |

Note: Relative intensities can vary depending on the specific instrument and experimental conditions.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of α-methylstyrene dimers using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dissolution: Dissolve the α-methylstyrene dimer sample in a suitable volatile solvent such as dichloromethane (B109758) or toluene (B28343) to a final concentration of approximately 1 mg/mL.

-

Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard to the sample solution.

-

Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5-10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[8]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

-

Visualizing Fragmentation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways and the general experimental workflow for the analysis of α-methylstyrene dimers.

Caption: Proposed fragmentation pathway of α-methylstyrene dimer.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. 2,4-Diphenyl-4-methyl-1-pentene | 6362-80-7 | Benchchem [benchchem.com]

- 2. 2-Pentene, 4-methyl-2,4-diphenyl- [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]

- 6. MALDI-TOF/TOF CID study of poly(alpha-methylstyrene) fragmentation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polystyrene Biodegradation by Tenebrio molitor Larvae: Identification of Generated Substances Using a GC-MS Untargeted Screening Method | MDPI [mdpi.com]

- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]

FT-IR spectroscopy of alpha-Methylstyrene dimer functional groups

An In-depth Technical Guide to FT-IR Spectroscopy of alpha-Methylstyrene (B127712) Dimer Functional Groups

Introduction

Alpha-methylstyrene (AMS) is an organic compound that can dimerize to form various structures, primarily a linear unsaturated dimer and a cyclic saturated dimer. These dimers are significant in polymer chemistry, where AMS is used as a comonomer to control molecular weight and thermal properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within these dimer structures. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can differentiate between the isomers and quantify their presence. This guide provides a detailed overview of the FT-IR analysis of AMS dimers, including experimental protocols and data interpretation.

There are two principal dimers of alpha-methylstyrene formed during synthesis: an unsaturated open-chain (linear) dimer and a saturated cyclic dimer.[1] The linear dimer exists as two isomers, 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene. The cyclic dimer is 1,1,3-trimethyl-3-phenylindane.[2] The formation of these specific isomers is dependent on reaction conditions such as temperature and catalysis.[2]

Molecular Structures and Functional Groups

The distinct molecular structures of the linear and cyclic AMS dimers give rise to unique FT-IR spectra. Understanding these structures is key to interpreting the spectral data. The primary functional groups of interest include aromatic C-H, aliphatic C-H, carbon-carbon double bonds (C=C) in both aromatic and alkene forms, and the substitution patterns of the phenyl groups.

Caption: Molecular functional group diagrams for the primary AMS dimers.

FT-IR Spectral Data of AMS Dimers

The FT-IR spectrum provides a unique fingerprint for each dimer. The key distinguishing features are the presence of an alkene C=C stretch in the linear dimer and the specific out-of-plane C-H bending bands that indicate the benzene (B151609) ring substitution patterns.

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption bands for the functional groups found in alpha-methylstyrene dimers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Dimer Type(s) | Notes |

| Aromatic C-H | Stretching | 3100 - 3000 | Both | Appears as a series of sharp bands at a higher frequency than aliphatic C-H stretches.[3] |

| Aliphatic C-H | Stretching | 3000 - 2850 | Both | Corresponds to the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the structures. |

| Alkene C=C | Stretching | ~1645 | Linear | A key band for identifying the unsaturated linear dimer. Often of medium intensity. |

| Aromatic C=C | Ring Stretching | 1600, 1585, 1500, 1450 | Both | A series of four bands, characteristic of the phenyl group. Their relative intensities can vary. |

| Aliphatic CH₂ & CH₃ | Bending (Scissoring) | 1470 - 1450 | Both | Overlaps with the 1450 cm⁻¹ aromatic ring stretch. |

| Aliphatic CH₃ | Bending (Asymmetric) | ~1375 | Both | A strong band indicating the presence of methyl groups. |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Both | Crucial for distinguishing isomers. The specific pattern reveals the ring substitution. |

| - Monosubstituted Phenyl | Out-of-Plane Bending | 770 - 730 and 710 - 690 | Both | Two strong bands indicating a C₆H₅- group.[1] |

| - Ortho-disubstituted Phenyl | Out-of-Plane Bending | 770 - 735 | Cyclic | A single strong band characteristic of the indane structure in the cyclic dimer.[1] |

| Indane Structure | Characteristic Band | ~1140 | Cyclic | A less intense band noted as characteristic of the indane structure.[1] |

Experimental Protocol: FT-IR Analysis

Acquiring a high-quality FT-IR spectrum of AMS dimers, which are typically liquids, requires careful sample handling and instrument operation. Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Select the appropriate spectral range, typically 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol (B130326) and allow it to dry completely.

-

Record a background spectrum. This scan measures the absorbance of the atmosphere and the crystal itself and will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After the scan, clean the sample from the ATR crystal using an appropriate solvent and a soft lab wipe.

-

The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform baseline correction and spectral normalization if necessary for quantitative comparisons.

-

Caption: Standard experimental workflow for FT-IR analysis of liquid samples.

Interpretation of Spectra: Differentiating Dimers

The primary challenge in analyzing AMS dimer samples is differentiating between the linear and cyclic forms.

-

Identifying the Linear Dimer: The most definitive peak for the unsaturated linear dimer (2,4-diphenyl-4-methyl-1-pentene) is the alkene C=C stretching vibration around 1645 cm⁻¹. The presence of this band strongly indicates the linear form. This should be accompanied by strong bands for a monosubstituted phenyl group (~750 cm⁻¹ and ~700 cm⁻¹).

-

Identifying the Cyclic Dimer: The cyclic dimer (1,1,3-trimethyl-3-phenylindane) lacks the alkene C=C bond, so the peak at ~1645 cm⁻¹ will be absent. Its spectrum is characterized by the presence of bands for both monosubstituted and ortho-disubstituted phenyl groups. The presence of a strong, single absorption band around 760 cm⁻¹ is indicative of the ortho-disubstitution within the indane structure.[1]

By carefully analyzing the fingerprint region (1650-650 cm⁻¹), researchers can confidently identify the primary dimer structures present in a sample and assess its purity.

References

Thermodynamic Properties of α-Methylstyrene Dimer Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the dimerization of α-methylstyrene (AMS). Dimerization is a critical initial step in the oligomerization and polymerization of AMS, and understanding its thermodynamic drivers is essential for controlling reaction pathways and final product characteristics. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical relationships through pathway diagrams. While direct experimental values for the enthalpy, entropy, and Gibbs free energy of AMS dimerization are not extensively reported in the literature, this guide compiles related thermodynamic data and outlines the methodologies required for their determination.

Introduction

α-Methylstyrene (AMS) is an organic compound that serves as a monomer in various polymerization processes. Unlike styrene, the presence of the α-methyl group introduces steric hindrance, which significantly influences its reactivity and the thermodynamic stability of its polymers. The dimerization of AMS is a key reaction that can lead to the formation of linear or cyclic dimers, which can act as intermediates for further polymerization or as final products in their own right. The two primary dimers of α-methylstyrene are the unsaturated linear dimer, 2,4-diphenyl-4-methyl-1-pentene, and the saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[1][2] The reaction conditions, particularly temperature and catalysis, play a crucial role in selectively forming these isomers.[2]

Thermodynamic Data

α-Methylstyrene Monomer Properties

A summary of the thermodynamic and physical properties of the α-methylstyrene monomer is presented in Table 1. This data is crucial for calculating the thermodynamics of the dimerization reaction.

| Property | Value | Units | Reference |

| Molecular Formula | C₉H₁₀ | - | [3] |

| Molecular Weight | 118.18 | g/mol | [3] |

| Standard Enthalpy of Formation (gas, 298.15 K) | 103.8 | kJ/mol | [4] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | 58.9 | kJ/mol | [4] |

| Standard Molar Entropy (liquid, 298.15 K) | 243.8 | J/mol·K | [5] |

| Heat of Combustion (liquid, 298.15 K) | -5041.18 | kJ/mol | [6] |

| Boiling Point | 165 | °C | [3] |

| Density (20°C) | 0.9106 | g/cm³ | [3] |

α-Methylstyrene Dimer Properties

Physical properties of the two main dimer isomers are summarized in Table 2. Thermodynamic data such as enthalpy of formation, entropy, and Gibbs free energy of formation for these specific dimer molecules are not well-documented in publicly available sources.

| Property | 2,4-Diphenyl-4-methyl-1-pentene | 1,1,3-Trimethyl-3-phenylindan | Units | Reference |

| Molecular Formula | C₁₈H₂₀ | C₁₈H₂₀ | - | [1][7] |

| Molecular Weight | 236.35 | 236.35 | g/mol | [1][7] |

| Boiling Point | 161 °C (at 5 mmHg) | 308-309 | °C | [8][9] |

| Density (25°C) | 0.99 | - | g/mL | [8] |

| Melting Point | - | 52-53 | °C | [9] |

Heat of Polymerization

The heat of polymerization of α-methylstyrene provides an indication of the exothermicity of the overall process, which includes dimerization as an initial step. One study using differential scanning calorimetry (DSC) determined the heat of polymerization to be 280 ± 10 J/g. It is important to note that this value represents the overall polymerization, not just the dimerization step.

Experimental Protocols

Determining the thermodynamic properties of α-methylstyrene dimerization requires precise calorimetric measurements and analysis of the reaction at equilibrium.

Determination of Enthalpy of Dimerization (ΔH) by Calorimetry

Objective: To measure the heat released or absorbed during the dimerization of α-methylstyrene.

Methodology: Isothermal Titration Calorimetry (ITC) or Reaction Calorimetry

-

Instrument Setup: A reaction calorimeter (e.g., a Mettler-Toledo RC1 or similar) or an Isothermal Titration Calorimeter is calibrated according to the manufacturer's instructions.

-

Reactant Preparation: A known concentration of α-methylstyrene in a suitable solvent (e.g., a non-coordinating solvent like cyclohexane) is prepared. A catalyst solution (e.g., a Brønsted or Lewis acid) is also prepared.

-

Reaction Initiation: The α-methylstyrene solution is brought to the desired reaction temperature in the calorimeter. The reaction is initiated by injecting a known amount of the catalyst.

-

Data Acquisition: The heat flow as a function of time is recorded. The total heat evolved or absorbed is determined by integrating the heat flow curve until the reaction reaches completion or equilibrium.

-

Analysis: The enthalpy of dimerization (ΔH) is calculated by dividing the total heat change by the number of moles of dimer formed. The concentration of the dimer can be determined by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on samples taken from the calorimeter.

Determination of the Equilibrium Constant (Keq)

Objective: To determine the equilibrium constant for the dimerization reaction, which is necessary to calculate the Gibbs free energy of reaction.

Methodology: Spectroscopic or Chromatographic Analysis at Equilibrium

-

Reaction Setup: A series of sealed reactors are prepared with known initial concentrations of α-methylstyrene and catalyst in a suitable solvent.

-

Equilibration: The reactors are maintained at a constant temperature for a sufficient period to ensure that the dimerization reaction reaches equilibrium. The time to reach equilibrium should be determined from preliminary kinetic studies.

-

Quenching: The reaction in each reactor is quenched to prevent further reaction during analysis. This can be achieved by rapidly cooling the sample and/or adding a reaction inhibitor.

-

Analysis: The concentrations of the α-methylstyrene monomer and the dimer(s) at equilibrium are determined using a calibrated analytical technique such as GC, HPLC, or NMR spectroscopy.

-

Calculation of Keq: The equilibrium constant (Keq) is calculated using the equilibrium concentrations of the reactants and products. For the reaction 2 AMS ⇌ Dimer, Keq = [Dimer] / [AMS]².

Calculation of Gibbs Free Energy (ΔG) and Entropy (ΔS)

-

Gibbs Free Energy (ΔG): The standard Gibbs free energy of dimerization can be calculated from the equilibrium constant using the following equation:

ΔG° = -RT ln(Keq)

where R is the ideal gas constant and T is the absolute temperature in Kelvin.

-

Entropy (ΔS): The standard entropy of dimerization can be calculated from the experimentally determined values of ΔH° and ΔG° using the Gibbs-Helmholtz equation:

ΔS° = (ΔH° - ΔG°) / T

Dimerization Pathway and Experimental Workflow

The following diagrams illustrate the dimerization pathways of α-methylstyrene and a typical experimental workflow for determining the thermodynamic properties.

Caption: Dimerization pathways of α-methylstyrene.

Caption: Experimental workflow for thermodynamic analysis.

Conclusion

The thermodynamic properties of α-methylstyrene dimerization are fundamental to controlling its chemical transformations. While direct, comprehensive thermodynamic data (ΔH, ΔS, ΔG) for the formation of its primary dimers are not extensively documented, this guide provides the necessary foundational knowledge, including the properties of the monomer and dimers, and detailed experimental protocols for their determination. The provided workflow and pathway diagrams offer a clear visual representation of the chemical processes and the steps required for a thorough thermodynamic characterization. Further research employing the outlined experimental methodologies is essential to populate the thermodynamic landscape of this important industrial reaction.

References

- 1. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Methylstyrene [webbook.nist.gov]

- 5. α-Methylstyrene [webbook.nist.gov]

- 6. 2,4-Diphenyl-4-methyl-1-pentene | 6362-80-7 | Benchchem [benchchem.com]

- 7. alpha-Methylstyrene dimer | (C9H10)2 | CID 22521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Diphenyl-4-methyl-1-pentene | 6362-80-7 [chemicalbook.com]

- 9. 1,1,3-trimethyl-3-phenyl indan, 3910-35-8 [thegoodscentscompany.com]

Quantum Chemical Analysis of α-Methylstyrene Dimer Stability: A Technical Guide

Introduction

Alpha-methylstyrene (AMS) is a significant monomer in the polymer industry, known for its role in producing specialty plastics and resins. A critical aspect of its chemistry is its propensity to dimerize, forming various isomers that can influence polymerization processes and final product properties. The dimerization of AMS typically yields a mixture of linear unsaturated dimers, primarily 2,4-diphenyl-4-methyl-1-pentene (B1662018) and its isomer 2,4-diphenyl-4-methyl-2-pentene, as well as a cyclic saturated dimer, 1,1,3-trimethyl-3-phenylindan. Understanding the relative thermodynamic stability of these dimers is crucial for controlling reaction pathways and optimizing the synthesis of desired products.

Proposed Computational Protocol for Determining AMS Dimer Stability

The following section outlines a detailed methodology for the quantum chemical analysis of AMS dimer stability. This protocol is based on established computational chemistry practices and draws parallels from studies on similar molecules like styrene.

1. Structural Preparation of AMS Dimer Isomers

The initial step involves generating the 3D structures of the AMS dimer isomers of interest. The primary isomers to be investigated are:

-

Linear Isomer 1: 2,4-diphenyl-4-methyl-1-pentene

-

Linear Isomer 2: 2,4-diphenyl-4-methyl-2-pentene

-

Cyclic Isomer: 1,1,3-trimethyl-3-phenylindan

These structures can be built using any standard molecular modeling software.

2. Computational Methodology

The choice of computational method and basis set is critical for obtaining accurate results. A multi-step approach is recommended to balance computational cost and accuracy.

-

Initial Geometry Optimization: Density Functional Theory (DFT) is a suitable method for this purpose. A functional that includes dispersion corrections, such as ωB97X-D , is highly recommended due to the presence of non-covalent interactions within the dimer structures. For initial optimizations, a Pople-style basis set like 6-31G(d) can be employed.

-

Frequency Calculations: Following geometry optimization, frequency calculations must be performed at the same level of theory. This step serves two purposes:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To compute thermochemical data, including the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

High-Accuracy Single-Point Energy Calculations: To obtain more reliable relative energies, single-point energy calculations should be performed on the optimized geometries using a larger and more flexible basis set. A triple-zeta basis set, such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ , is recommended.

3. Calculation of Relative Stabilities

The relative stability of the isomers can be assessed based on their electronic energies and Gibbs free energies.

-

Relative Electronic Energy (ΔE_elec): This is the difference in the electronic energies of the isomers, obtained from the high-accuracy single-point calculations.

-

Relative Gibbs Free Energy (ΔG): This provides a more complete picture of stability under standard conditions by incorporating thermal and entropic contributions. It is calculated using the following equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy and ΔS is the change in entropy, both obtained from the frequency calculations. The relative Gibbs free energy is then calculated by comparing the G values of the different isomers.

Data Presentation

The quantitative results from these calculations should be organized into a clear and concise table to facilitate comparison.

| Dimer Isomer | Relative Electronic Energy (kcal/mol) | ZPVE Correction (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 2,4-diphenyl-4-methyl-1-pentene | ||||

| 2,4-diphenyl-4-methyl-2-pentene | ||||

| 1,1,3-trimethyl-3-phenylindan |

Table 1: Proposed table for summarizing the calculated relative stabilities of α-Methylstyrene dimer isomers. The lowest energy isomer is set as the reference (0.00 kcal/mol).

Visualization of the Computational Workflow

A diagram illustrating the proposed computational workflow can provide a clear overview of the entire process.

Figure 1: Proposed workflow for quantum chemical calculations of AMS dimer stability.

Conclusion

This technical guide presents a comprehensive, albeit proposed, protocol for the quantum chemical investigation of α-methylstyrene dimer stability. By following this detailed methodology, researchers can obtain valuable insights into the thermodynamic preferences of the different isomers, which can aid in the rational design of synthetic routes and the control of product distributions in polymerization reactions. The application of such computational studies is invaluable for advancing our understanding of fundamental chemical processes and for the development of new materials and pharmaceuticals.

A Historical Perspective on the Discovery and Synthesis of alpha-Methylstyrene Dimers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dimerization of alpha-methylstyrene (B127712) (AMS) represents a fascinating case study in the interplay between fundamental polymer chemistry and the targeted synthesis of valuable chemical intermediates. The discovery of AMS dimers was not a singular event but rather an outgrowth of early investigations into the polymerization behavior of vinyl monomers. The concept of "ceiling temperature" is central to this story; above this critical temperature, the propagation of the polymer chain becomes reversible, favoring the formation of low molecular weight oligomers, predominantly the dimer. This guide provides a comprehensive historical and technical overview of the discovery, synthesis, and characterization of the two primary alpha-methylstyrene dimers: the linear, unsaturated dimer (2,4-diphenyl-4-methyl-1-pentene) and the cyclic, saturated dimer (1,1,3-trimethyl-3-phenylindane).

Early Investigations and the Role of Ceiling Temperature

The study of alpha-methylstyrene's polymerization thermodynamics in the mid-20th century laid the groundwork for the discovery of its dimers. A pivotal contribution came from the work of Roberts and Jessup at the National Bureau of Standards. Their research, published in 1951, focused on determining the heat of polymerization of AMS by measuring the heats of combustion of the monomer and various polymer fractions.[1] This work was crucial in understanding the steric hindrance caused by the alpha-methyl group, which results in a significantly lower heat of polymerization compared to styrene (B11656) and establishes a low ceiling temperature (around 61 °C) for the monomer.[2]

Above this ceiling temperature, the rate of de-propagation competes with and eventually surpasses the rate of propagation, leading to the formation of dimers and other small oligomers instead of a high molecular weight polymer.[2][3] While the primary focus of early researchers was on polymerization, the consistent formation of these dimers under certain conditions, particularly with acid catalysts, marked their initial discovery as byproducts of these reactions.

The Emergence of Two Isomeric Dimers

Further research revealed that the dimerization of AMS could proceed through different mechanistic pathways, leading to two principal isomeric structures. The choice of catalyst and reaction conditions was found to be the determining factor in the selective synthesis of each isomer.

Cationic Dimerization and the Cyclic Dimer (1,1,3-trimethyl-3-phenylindane)

The most historically prominent method for AMS dimerization is cationic catalysis, typically employing strong acids such as sulfuric acid or Lewis acids like stannic chloride.[3] This pathway preferentially yields the thermodynamically stable cyclic dimer, 1,1,3-trimethyl-3-phenylindane. The mechanism involves the protonation of an AMS monomer to form a stable tertiary carbocation. This cation then attacks a second AMS molecule, and a subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) leads to the formation of the indane ring structure.

Free-Radical Dimerization and the Linear Dimer (2,4-diphenyl-4-methyl-1-pentene)

The development of controlled radical polymerization techniques opened a new avenue for AMS dimerization. By employing a free-radical initiator in the presence of a suitable catalyst, such as a cobalt complex, at temperatures above the ceiling temperature, the linear dimer, 2,4-diphenyl-4-methyl-1-pentene, can be formed with high selectivity.[4] This process avoids the cationic pathway and the subsequent cyclization. The resulting "external" isomer is particularly valuable as an addition-fragmentation chain transfer (AFCT) agent in polymer synthesis, allowing for the control of molecular weight and the introduction of specific end-groups.[5]

Experimental Protocols from Historical Literature

The following sections provide detailed methodologies for the synthesis of both the cyclic and linear dimers, adapted from established literature.

Synthesis of the Cyclic Dimer (1,1,3-trimethyl-3-phenylindane) via Cationic Dimerization

This procedure is adapted from a method described for the acid-catalyzed dimerization of AMS.[6]

Experimental Workflow:

Methodology:

-

Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer and a reflux condenser, add 32.0 g (0.30 mol) of alpha-methylstyrene.

-

Catalyst Addition: Slowly add a pre-cooled mixture of 68 mL of concentrated sulfuric acid and 130 mL of water.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring for 20 hours.

-

Workup: After cooling the reaction mixture to room temperature, separate the lower aqueous acid layer and discard it.

-

Purification: Wash the remaining organic layer several times with water. The crude product can then be purified by recrystallization from methanol.

-

Product: The final product is obtained as white crystals of 1,1,3-trimethyl-3-phenylindane.

| Parameter | Value | Reference |

| Yield | 68% | [6] |

| Melting Point | 323–324 K (50-51 °C) | [6] |

Synthesis of the Linear Dimer (2,4-diphenyl-4-methyl-1-pentene) via Catalytic Chain Transfer

This procedure is based on the principles of free-radical dimerization of AMS using a cobalt catalyst system, as described in the patent literature.[4]

Methodology:

-

Reaction Setup: In a reaction flask equipped for operation under an inert atmosphere (e.g., nitrogen), combine the alpha-methylstyrene monomer, a cobalt catalyst (e.g., a cobaloxime), and a free-radical initiator (e.g., an azo-initiator like AIBN). An optional solvent can be used.

-

Inerting: Thoroughly degas the mixture to remove oxygen.

-

Reaction: Heat the mixture to a temperature above the ceiling temperature of AMS, typically in the range of 80 °C to 100 °C.

-

Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the conversion of the monomer and the formation of the dimer.

-

Workup: Once the desired conversion is achieved, the reaction is cooled. The catalyst may be removed by filtration or other suitable methods. The product is then purified, typically by vacuum distillation, to separate it from unreacted monomer and other byproducts.

| Parameter | Value/Condition | Reference |

| Reaction Temperature | 65 °C to 140 °C (80-100 °C preferred) | [4] |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | [4] |

| Catalyst | Cobalt complex | [4] |

| Initiator | Free-radical initiator (e.g., Azo-initiator) | [4] |

| Yield of Linear Dimer | >50% by weight | [4] |

| Cyclic Dimer Impurity | < 0.1% by weight | [4] |

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and synthesis of alpha-methylstyrene and its dimers.

Table 1: Thermochemical Data for α-Methylstyrene Polymerization

| Property | Value (kcal/mole) | Researchers | Year | Reference |

| Heat of Combustion (Monomer) | -1204.87 | Roberts & Jessup | 1951 | |

| Heat of Polymerization (to high polymer) | -8.83 | Roberts & Jessup | 1951 | |

| Heat of Polymerization (to low polymer, MW ~1300) | -10.13 | Roberts & Jessup | 1951 |

Table 2: Comparison of Dimerization Methodologies

| Feature | Cationic Dimerization | Free-Radical Dimerization |

| Primary Product | 1,1,3-trimethyl-3-phenylindane (Cyclic) | 2,4-diphenyl-4-methyl-1-pentene (Linear) |

| Typical Catalyst | H₂SO₄, Lewis Acids (e.g., SnCl₄) | Cobalt Catalysts + Initiator |

| Reaction Temperature | Variable, can be high (e.g., reflux) | Above ceiling temp. (>61 °C) |

| Key Application of Product | Chemical intermediate | Chain Transfer Agent |

Conclusion

The discovery of alpha-methylstyrene dimers is a direct consequence of the exploration of its unique polymerization behavior, governed by a low ceiling temperature. Initial observations of dimers as byproducts in cationic polymerization led to the characterization of the cyclic 1,1,3-trimethyl-3-phenylindane. Subsequent advancements in catalysis and a deeper understanding of reaction mechanisms enabled the selective synthesis of the commercially significant linear isomer, 2,4-diphenyl-4-methyl-1-pentene, via free-radical pathways. This historical progression from fundamental thermodynamic studies to targeted industrial synthesis highlights a classic path of chemical discovery and innovation. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working in polymer science, organic synthesis, and materials development.

References

- 1. "Heats of Combustion of Alpha-Methylstyrene Oligomers" by Dale Keith Humbert [scholarworks.wmich.edu]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]

- 5. 2,4-Diphenyl-4-methyl-1-pentene | 6362-80-7 | Benchchem [benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Cationic Dimerization of α-Methylstyrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the cationic polymerization mechanism of α-methylstyrene (αMS), with a specific focus on its dimerization. This document outlines the core mechanistic pathways, presents quantitative data from various catalytic systems, offers detailed experimental protocols, and provides visualizations of the reaction processes.

Core Concepts: The Mechanism of Cationic Dimerization

The cationic dimerization of α-methylstyrene is a well-established process that proceeds through a carbocationic intermediate. The reaction can be initiated by both Brønsted and Lewis acids and typically yields two main types of dimers: an unsaturated linear dimer and a saturated cyclic dimer. The selectivity towards a particular dimer is highly dependent on the catalyst, solvent, and reaction temperature.

The generally accepted mechanism involves three key steps:

-

Initiation: The process begins with the protonation of the α-methylstyrene monomer by an acid catalyst, which forms a stable tertiary carbocation. This initiation can be achieved using protic acids like sulfuric acid or p-toluenesulfonic acid, or by a Lewis acid in the presence of a proton source (cocatalyst).

-

Propagation (Dimerization): The newly formed carbocation acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule. This step results in the formation of a dimeric carbocation.

-

Termination/Chain Transfer: The reaction is terminated or undergoes chain transfer through several possible pathways:

-

β-Proton Elimination: The dimeric carbocation can lose a proton to form an unsaturated linear dimer. This is a common termination step and can lead to the formation of two isomers: 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene.[1]

-

Intramolecular Cyclization: The dimeric carbocation can undergo an intramolecular Friedel-Crafts alkylation, leading to the formation of a stable, saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan. This pathway is favored at higher temperatures.[2][3]

-

The interplay between these termination pathways dictates the final product distribution.

Quantitative Data Presentation

The following tables summarize the quantitative data on the cationic dimerization of α-methylstyrene under various catalytic conditions, providing a clear comparison of catalyst performance, reaction conditions, and product selectivity.

Table 1: Dimerization of α-Methylstyrene with Brønsted Acid Catalysts

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Time (h) | αMS Conversion (%) | Dimer Selectivity (%) | Product Distribution (Linear:Cyclic) | Reference |

| Sulfuric Acid | Water | 80 | 7 | 55 | >93 | 93:0.06 (Linear predominates) | [3] |

| p-Toluenesulfonic Acid | Toluene (B28343) | 60 | 24 | >95 | High | Primarily linear dimer | [4][5] |

| [Hmim]BF4 (Ionic Liquid) | Solvent-free | 60 | - | >92 | 93 | 93% 2,4-diphenyl-4-methyl-1-pentene | [2][3] |

| [Hmim]BF4 (Ionic Liquid) | Solvent-free | 170 | - | - | 100 | 100% 1,1,3-trimethyl-3-phenylindan | [2][3] |

| [HexMIm]BF4–HBF4 | - | 60 | - | 98.7 | 90.8 | 90.8% 2,4-diphenyl-4-methyl-1-pentene | [3] |

| [HexMIm]BF4–HBF4 | - | 120 | - | - | - | Exclusive 1,1,3-trimethyl-3-phenylindan | [3] |

Table 2: Dimerization of α-Methylstyrene with Lewis Acid Catalysts

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Time (h) | αMS Conversion (%) | Dimer Selectivity (%) | Product Distribution (Linear:Cyclic) | Reference |

| SnCl4 | Carbon Tetrachloride | 60 | - | - | High | Favors cyclic dimer formation | [6] |

| AlCl3 | - | - | - | - | - | - | |

| BF3 | - | - | - | - | - | - | |

| [BMIm]Cl · 2AlCl3 | - | - | - | 100 | ~97 | ~97% 1,1,3-trimethyl-3-phenylindan | [3] |

(Note: Quantitative data for AlCl3 and BF3 specifically for dimerization is less detailed in the provided search results, though they are mentioned as common cationic polymerization catalysts.)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the cationic dimerization of α-methylstyrene.

Synthesis of 1,1,3-Trimethyl-3-phenylindan using Sulfuric Acid

This protocol is adapted from a procedure for the dimerization of styrene, with specific details for α-methylstyrene.[7][8]

Materials:

-

α-Methylstyrene

-

Concentrated Sulfuric Acid

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated calcium chloride solution

-

Anhydrous calcium chloride

Apparatus:

-

500-ml three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Oil bath

-

Separatory funnel

Procedure:

-

In the 500-ml three-necked flask, place 32.0 g (0.30 mol) of α-methylstyrene.

-

Slowly add a previously cooled solution of 68 ml of concentrated sulfuric acid in 130 ml of water.

-

Heat the mixture under vigorous stirring in an oil bath to reflux for 20 hours.

-

After reflux, cool the reaction mixture to room temperature and allow the layers to separate.

-

Carefully pour the mixture into 250 ml of cold water with stirring.

-

Separate the upper organic layer. Extract the lower aqueous layer with three 50-ml portions of diethyl ether.

-

Combine the organic layer and the ether extracts. Wash successively with approximately 30 ml each of a saturated sodium bicarbonate solution, water, and a saturated calcium chloride solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the ether by distillation.

-

The crude product can be purified by recrystallization from methanol (B129727) to afford white crystals of 1,1,3-trimethyl-3-phenylindan.

Synthesis of Unsaturated Linear Dimer using p-Toluenesulfonic Acid

This protocol is based on the selective cationic dimerization to form exo-olefin compounds.[4][5]

Materials:

-

α-Methylstyrene

-

p-Toluenesulfonic acid (TsOH)

-

Toluene (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Apparatus:

-

Round-bottomed flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

-

Dissolve α-methylstyrene in toluene in a round-bottomed flask equipped with a magnetic stirrer.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The product, primarily a mixture of linear unsaturated dimers, can be purified by column chromatography.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key mechanistic pathways in the cationic dimerization of α-methylstyrene.

Caption: Overall reaction pathway for the cationic dimerization of α-methylstyrene.

Caption: Step-by-step mechanism of α-methylstyrene dimerization.

Caption: General experimental workflow for α-methylstyrene dimerization.

References

- 1. 2,4-Diphenyl-4-methyl-1-pentene | 6362-80-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Ceiling Temperature in the Dimerization of α-Methylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ceiling temperature in the dimerization of α-methylstyrene (AMS), a phenomenon of significant interest in polymer chemistry and synthetic organic chemistry. Understanding and controlling this process is crucial for applications ranging from polymer synthesis to the development of novel chemical entities in drug discovery. This document provides a comprehensive overview of the thermodynamic principles, reaction mechanisms, experimental protocols, and quantitative data associated with AMS dimerization, with a particular focus on the influence of temperature and catalytic systems.

Introduction: The Concept of Ceiling Temperature

The ceiling temperature (Tc) is a critical thermodynamic parameter in polymer chemistry, representing the temperature at which the rate of polymerization equals the rate of depolymerization.[1] Above the ceiling temperature, polymerization is thermodynamically unfavorable, and any existing polymer will tend to revert to its monomer. For α-methylstyrene, the relatively low ceiling temperature of approximately 61-66°C is a defining characteristic that dictates its polymerization behavior.[1][2] This low Tc is primarily attributed to the steric hindrance caused by the α-methyl and phenyl groups on the same carbon atom of the vinyl group, which destabilizes the polymer chain.[1]

While the low ceiling temperature of AMS poses challenges for high-molecular-weight polymerization, it presents a unique opportunity for controlled oligomerization, particularly dimerization. By conducting reactions at or above the ceiling temperature, the equilibrium is shifted away from polymer formation, favoring the formation of low molecular weight products, predominantly dimers.[3] The selective synthesis of specific AMS dimers is of considerable interest as these molecules can serve as valuable building blocks in organic synthesis and as functional additives in various materials.

Thermodynamics of α-Methylstyrene Dimerization

The dimerization of α-methylstyrene is governed by the principles of chemical thermodynamics. The Gibbs free energy change (ΔG) for the process determines the spontaneity of the reaction. The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by the equation:

ΔG = ΔH - TΔS

For polymerization, the conversion of a monomer to a polymer chain results in a decrease in the number of molecules and thus a negative change in entropy (ΔS is negative). The polymerization of AMS is an exothermic process, meaning the change in enthalpy is also negative (ΔH is negative). At the ceiling temperature (Tc), the Gibbs free energy change is zero (ΔG = 0), and the system is at equilibrium. Therefore:

Tc = ΔH / ΔS

Above the ceiling temperature, the TΔS term becomes more negative than the ΔH term, leading to a positive ΔG and favoring depolymerization or, in the context of this guide, dimerization.

Reaction Mechanisms of α-Methylstyrene Dimerization

The dimerization of α-methylstyrene can proceed through different mechanistic pathways, primarily cationic and free-radical mechanisms, leading to the formation of various linear and cyclic dimers. The reaction conditions, particularly the type of catalyst or initiator and the temperature, play a crucial role in determining the predominant mechanism and the resulting product distribution.

Cationic Dimerization

Acid catalysts are commonly employed to induce the cationic dimerization of AMS. The reaction is initiated by the protonation of the AMS double bond to form a stable tertiary carbocation. This carbocation can then react with another AMS molecule. The resulting dimeric carbocation can then either lose a proton to form an unsaturated linear dimer or undergo an intramolecular Friedel-Crafts alkylation to form a cyclic indane derivative.

The two main unsaturated linear dimers formed are 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene. The cyclic dimer is 1,1,3-trimethyl-3-phenylindan.[4] The selectivity towards these dimers is highly dependent on the reaction temperature and the nature of the acid catalyst.[1]

Caption: Cationic dimerization pathway of α-methylstyrene.

Free-Radical Dimerization

In the presence of a free-radical initiator and at temperatures above the ceiling temperature, α-methylstyrene can undergo dimerization via a free-radical mechanism. This process is often mediated by catalytic chain transfer (CCT) agents.[3] The initiator generates a radical which adds to an AMS monomer. The resulting radical can then add to a second monomer unit. The dimeric radical can then undergo chain transfer to produce the dimer and a new radical, propagating the chain.

Caption: Free-radical dimerization pathway of α-methylstyrene.

Quantitative Data on α-Methylstyrene Dimerization

The product distribution and yield in AMS dimerization are highly sensitive to the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the influence of catalyst and temperature on conversion and selectivity.

Table 1: Dimerization of α-Methylstyrene using Brönsted Acidic Ionic Liquid ([Hmim]+BF4−) [1][5]

| Temperature (°C) | Conversion (%) | Selectivity for 2,4-Diphenyl-4-methyl-1-pentene (%) | Selectivity for 1,1,3-Trimethyl-3-phenylindan (%) |

| 60 | >92 | 93 | - |

| 170 | - | - | 100 |

Table 2: Dimerization of α-Methylstyrene using Heteropolyacids [2]

| Catalyst | Temperature (°C) | Solvent | Conversion (%) | Yield of 2,4-diphenyl-4-methyl-1-pentene (%) | Yield of 2,4-diphenyl-4-methyl-2-pentene (%) | Yield of 1,1,3-trimethyl-3-phenylindan (%) |

| H3PW12O40 | 100 | Toluene | - | - | - | - |

| H6P2W18O62 | 60 | - | - | - | - | - |

| H14NaP5W30O110 | - | - | - | 45 | 50 | 97 |

Table 3: Dimerization of α-Methylstyrene with Sulfuric Acid in a Liquid-Liquid Process [4]

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for 2,4-Diphenyl-4-methyl-1-pentene (%) | Selectivity for 1,1,3-Trimethyl-3-phenylindan (%) |

| 80 | 7 | 55 | 93 | 0.06 |

Table 4: Dimerization of α-Methylstyrene using Alkylaminium-chloroaluminate Catalyst [4]

| Catalyst | Solvent | Conversion (%) | Selectivity for 1,1,3-Trimethyl-3-phenylindan (%) |

| Alkylaminium-chloroaluminate | None | 100 | 97 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the dimerization of α-methylstyrene.

General Procedure for Acid-Catalyzed Dimerization

Materials:

-

α-Methylstyrene (freshly distilled)

-

Acid catalyst (e.g., anhydrous stannic chloride, activated clay, Brönsted acidic ionic liquid)

-

Solvent (e.g., carbon tetrachloride, toluene, or solvent-free)

-

Quenching agent (e.g., dilute hydrochloric acid, methanol)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

Set up the reaction apparatus in a fume hood.

-

Charge the round-bottom flask with the desired amount of α-methylstyrene and solvent (if applicable).

-

Heat the mixture to the target reaction temperature (e.g., 60°C, near the ceiling temperature).

-

Add the acid catalyst to the reaction mixture while stirring. The amount of catalyst will depend on the specific catalyst used and should be determined based on literature precedents.

-

Maintain the reaction at the set temperature for the desired reaction time. Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding the appropriate quenching agent (e.g., dilute HCl or methanol).

-

Transfer the mixture to a separatory funnel and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to isolate the desired dimer isomers.

Product Analysis and Characterization

The product mixture from the dimerization reaction can be analyzed and the individual dimers characterized using a combination of the following techniques:

-

Gas Chromatography (GC): To determine the conversion of α-methylstyrene and the relative amounts of the different dimer isomers in the product mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the isolated dimers and confirm their identity.

-

Mass Spectrometry (MS): To determine the molecular weight of the dimers and aid in their structural identification.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the dimer molecules.

-

Gel Permeation Chromatography (GPC): To separate the oligomers based on their molecular size and can be used for preparative separation of the dimers.

Logical Workflow for Catalyst Selection and Optimization

The selection of an appropriate catalyst and the optimization of reaction conditions are critical for achieving high selectivity towards a desired α-methylstyrene dimer. The following workflow outlines a logical approach for this process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temperature-controlled highly selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid under solvent-free conditions - East China Normal University [pure.ecnu.edu.cn]

An In-depth Technical Guide to the Solubility of Alpha-Methylstyrene Dimers in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-methylstyrene (B127712) (AMS) dimers in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting available qualitative data, a generalized experimental protocol for determining solubility, and an understanding of the factors influencing the solubility of these compounds.

Introduction to Alpha-Methylstyrene Dimers

Alpha-methylstyrene is a colorless liquid organic compound that can undergo dimerization to form various isomers. The most common of these are the linear unsaturated dimers, primarily 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene, and a cyclic saturated dimer, 1,1,3-trimethyl-3-phenylindan.[1] The specific isomer formed is dependent on the reaction conditions, including temperature and the catalyst used.[2][3] These dimers are utilized as chain transfer agents in polymerization processes and have applications in the production of coatings and resins.[4] Understanding their solubility is crucial for their application, synthesis, and purification.

Isomers of Alpha-Methylstyrene Dimer

The dimerization of alpha-methylstyrene can lead to several isomers, primarily linear and cyclic structures. The solubility of the dimer mixture can be influenced by the relative proportions of these isomers.

References

An In-depth Technical Guide to the Chromatographic Identification of α-Methylstyrene Dimer Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and separation of α-methylstyrene (AMS) dimer isomers using chromatographic techniques. It details the structures of the primary isomers, their formation pathways, and in-depth experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers involved in polymer chemistry, process development, and quality control where the characterization of AMS oligomers is critical.

Introduction to α-Methylstyrene Dimerization

α-Methylstyrene is a valuable monomer in the production of various polymers and resins. During polymerization or under certain storage conditions, particularly at elevated temperatures, AMS can undergo dimerization, leading to the formation of a mixture of isomers.[1] The presence and relative abundance of these dimer isomers can significantly impact the properties of the final polymer product. Therefore, accurate identification and quantification of these isomers are crucial for process control and quality assurance.

The dimerization of AMS typically proceeds via a cationic mechanism and results in three main types of dimers: two unsaturated linear isomers and one saturated cyclic isomer.[1] The reaction conditions, such as temperature, catalyst, and solvent, can influence the selectivity towards the formation of specific isomers.

Isomers of α-Methylstyrene Dimer

The three primary isomers formed during the dimerization of α-methylstyrene are:

-

2,4-Diphenyl-4-methyl-1-pentene: Also known as the "external" isomer, this is an unsaturated linear dimer.[2]

-

2,4-Diphenyl-4-methyl-2-pentene: Referred to as the "internal" isomer, this is another unsaturated linear dimer.[2]

-

1,1,3-Trimethyl-3-phenylindan: This is a saturated cyclic dimer.[1]

The formation of these isomers is a result of different reaction pathways during the dimerization process. The linear dimers are formed through a direct head-to-tail addition followed by deprotonation, while the cyclic indan (B1671822) is formed via an intramolecular cyclization.

Chromatographic Techniques for Isomer Identification

Chromatography is the primary analytical technique for the separation and identification of α-methylstyrene dimer isomers. Gas chromatography (GC) and Gel Permeation Chromatography (GPC) are the most commonly employed methods.

Gas Chromatography (GC)